Ethyl 2,3-dimethylbenzoylformate

Descripción general

Descripción

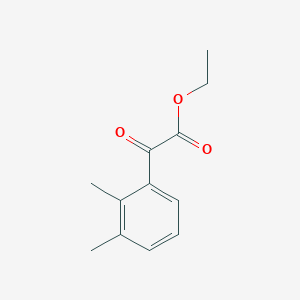

Ethyl 2,3-dimethylbenzoylformate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of benzoylformate, characterized by the presence of ethyl and dimethyl groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.

Reduction: 2,3-dimethylbenzyl alcohol or 2,3-dimethylbenzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2,3-dimethylbenzoylformate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for producing specialty chemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with specific molecular targets can influence various biochemical processes, making it a useful tool for investigating metabolic mechanisms.

Industrial Applications

The compound is employed in the production of specialty chemicals and materials that require specific properties. Its applications extend to the development of dyes and photography chemicals due to its photochemical properties. This compound is also recognized for its role in stabilizing formulations and enhancing product performance in various industrial applications .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Used in the formulation of pesticides |

| Specialty Chemicals | Production of dyes and photography chemicals |

Case Studies

- Pharmaceutical Development : this compound has been studied as a precursor in synthesizing anti-inflammatory drugs. The compound's ability to undergo oxidation reactions has been exploited to create active pharmaceutical ingredients (APIs) that target inflammation pathways.

- Agrochemical Formulations : Research has shown that this compound can enhance the efficacy of certain pesticides by improving their stability and solubility in formulations. This has led to more effective pest control solutions with reduced environmental impact.

- Photochemical Applications : In studies focused on light-induced reactions, this compound demonstrated significant potential as a photoinitiator in polymerization processes. This application is particularly relevant in the manufacturing of coatings and adhesives that require curing under UV light .

Mecanismo De Acción

The mechanism of action of ethyl 2,3-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Ethyl 2,3-dimethylbenzoylformate can be compared with other benzoylformate derivatives, such as:

Ethyl benzoylformate: Lacks the dimethyl groups, resulting in different chemical reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

2,3-dimethylbenzoylformic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.

The presence of the ethyl and dimethyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications in research and industry.

Actividad Biológica

Ethyl 2,3-dimethylbenzoylformate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of both ethyl and dimethyl groups attached to a benzoylformate structure. This configuration influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Its mechanism can be summarized as follows:

- Enzymatic Reactions : The compound can undergo enzymatic transformations, such as decarboxylation, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and receptors, influencing metabolic pathways.

- Oxidation-Reduction Reactions : In biological systems, this compound may participate in oxidation-reduction processes that facilitate electron transfer, resulting in the formation of oxidized products that can affect cellular functions4.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance:

- Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent.

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress.

- Research Findings : In vitro assays demonstrated that this compound scavenges free radicals effectively, indicating its potential application in preventing oxidative damage in biological systems4.

Applications in Drug Development

This compound is being explored as a precursor for various pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing other bioactive molecules, including anti-inflammatory drugs and analgesics .

Comparative Analysis with Similar Compounds

To understand the significance of this compound in biological applications, it is essential to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl Benzoylformate | Lacks dimethyl groups | Lower reactivity |

| Methyl Benzoylformate | Similar but with methyl instead of ethyl | Different metabolic pathways |

| 2,3-Dimethylbenzoylformic Acid | Carboxylic acid form | Varies significantly in solubility and reactivity |

Future Directions

The ongoing research into this compound suggests promising avenues for its application in medicinal chemistry and biochemistry. Further investigations are necessary to fully elucidate its mechanisms of action and optimize its use in therapeutic contexts.

Propiedades

IUPAC Name |

ethyl 2-(2,3-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUBZBOEQKFGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284362 | |

| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-25-8 | |

| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dimethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.